molecular formula C17H18BrN3O2 B2834460 N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251605-06-7

N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2834460
CAS No.: 1251605-06-7
M. Wt: 376.254
InChI Key: DMAXOZOTVWABAL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18BrN3O2 and its molecular weight is 376.254. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

The compound N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide and its derivatives have been extensively studied for various pharmacological activities. Research conducted by Rajveer et al. (2010) on similar compounds found that these molecules exhibit significant anti-inflammatory, analgesic, and anti-bacterial activities. This suggests the potential for this compound in the development of new pharmaceuticals targeting these specific health issues (Rajveer et al., 2010).

Antibacterial Activity

Singh et al. (2010) synthesized a series of derivatives related to this compound and evaluated their antibacterial activity. The study revealed that these compounds have significant activity against various bacteria including S. aureus and E. coli (Singh et al., 2010).

Antitumor and Anticancer Potential

Research into the antitumor and anticancer potential of derivatives of this compound has also been conducted. Forsch et al. (2002) synthesized thiophene analogues of this compound and tested them as inhibitors of tumor cell growth in culture, demonstrating significant inhibitory effects (Forsch et al., 2002).

Analgesic and Anti-inflammatory Activities

Compounds related to this compound have been reported to exhibit analgesic and anti-inflammatory activities. Gopa et al. (2001) evaluated derivatives of this compound and found significant analgesic and anti-inflammatory effects, comparable to standard drugs (Gopa et al., 2001).

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11-19-15-8-3-2-7-14(15)17(23)21(11)10-16(22)20-13-6-4-5-12(18)9-13/h4-6,9H,2-3,7-8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAXOZOTVWABAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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